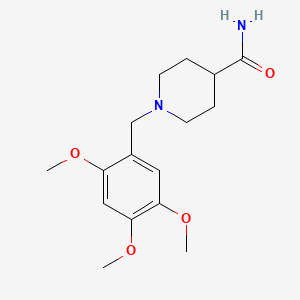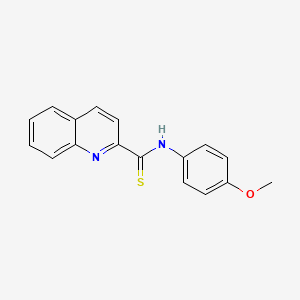
N-(4-methoxyphenyl)-2-quinolinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-quinolinecarbothioamide, also known as MQC, is a chemical compound that is widely used in scientific research for its potential therapeutic applications. MQC is a member of the quinoline family of compounds, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of N-(4-methoxyphenyl)-2-quinolinecarbothioamide is not yet fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival. N-(4-methoxyphenyl)-2-quinolinecarbothioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the elimination of cancer cells from the body.
Biochemical and Physiological Effects:
In addition to its antitumor and antiviral activities, N-(4-methoxyphenyl)-2-quinolinecarbothioamide has been shown to possess a range of other biochemical and physiological effects. N-(4-methoxyphenyl)-2-quinolinecarbothioamide has been shown to inhibit the activity of several enzymes involved in the inflammatory response, suggesting that it may have potential anti-inflammatory properties. N-(4-methoxyphenyl)-2-quinolinecarbothioamide has also been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin, which may have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(4-methoxyphenyl)-2-quinolinecarbothioamide in scientific research is its broad range of biological activities, which makes it a versatile tool for studying a wide range of biological processes. N-(4-methoxyphenyl)-2-quinolinecarbothioamide is also relatively easy to synthesize and purify, making it a cost-effective and reliable compound for laboratory experiments. However, one of the limitations of using N-(4-methoxyphenyl)-2-quinolinecarbothioamide is its potential toxicity, which may limit its use in certain experiments or applications.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-methoxyphenyl)-2-quinolinecarbothioamide. One area of interest is the development of new antitumor drugs based on the structure of N-(4-methoxyphenyl)-2-quinolinecarbothioamide, which may have improved efficacy and reduced toxicity compared to existing chemotherapeutic agents. Another area of interest is the study of the potential anti-inflammatory and neuroprotective properties of N-(4-methoxyphenyl)-2-quinolinecarbothioamide, which may have implications for the treatment of neurological and inflammatory disorders. Finally, further research is needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-2-quinolinecarbothioamide and its potential therapeutic applications.
Synthesemethoden
N-(4-methoxyphenyl)-2-quinolinecarbothioamide can be synthesized via a multistep reaction process, starting from 4-methoxyaniline and 2-chloroquinoline. The reaction involves the formation of an intermediate compound, which is then treated with thioacetamide to yield the final product. The synthesis process has been optimized to produce high yields of pure N-(4-methoxyphenyl)-2-quinolinecarbothioamide, making it a cost-effective and reliable method for producing the compound.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-2-quinolinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that N-(4-methoxyphenyl)-2-quinolinecarbothioamide exhibits potent antitumor activity against a wide range of cancer cell lines, including leukemia, breast cancer, and lung cancer. N-(4-methoxyphenyl)-2-quinolinecarbothioamide has also been shown to possess antiviral activity against the hepatitis C virus, making it a promising candidate for the development of new antiviral drugs.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)quinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-20-14-9-7-13(8-10-14)18-17(21)16-11-6-12-4-2-3-5-15(12)19-16/h2-11H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCAJBZOIXGQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)quinoline-2-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

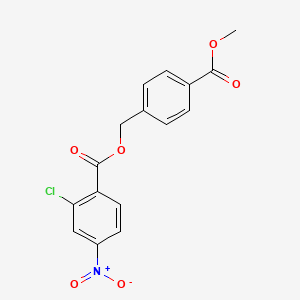
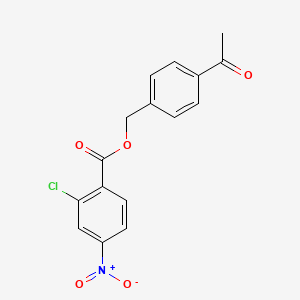
![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5853231.png)
![2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B5853239.png)
![1-[(2,6-difluorophenyl)sulfonyl]azepane](/img/structure/B5853250.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5853255.png)
![N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide](/img/structure/B5853263.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N,3-dimethylbutanamide](/img/structure/B5853269.png)
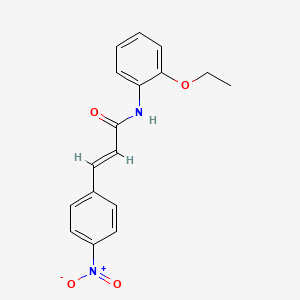
![N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5853300.png)
![N-{[(4-isopropylphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide](/img/structure/B5853308.png)
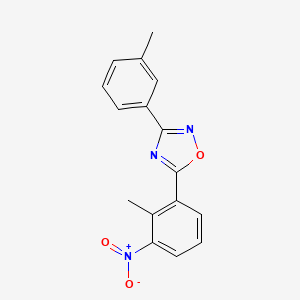
![N-(3-acetylphenyl)-N'-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B5853318.png)
